![molecular formula C18H18O3 B6178621 tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate CAS No. 2639428-13-8](/img/no-structure.png)
tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate
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Description
“tert-butyl 3’-formyl-[1,1’-biphenyl]-3-carboxylate” is likely a complex organic compound. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a substituent or moiety in a molecule that has the molecular formula C4H9 . The “3’-formyl-[1,1’-biphenyl]-3-carboxylate” part suggests the presence of a biphenyl group (two connected phenyl rings), a formyl group (CHO), and a carboxylate ester group (COO-) in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a biphenyl core . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The formyl group could be involved in various reactions, such as nucleophilic addition or oxidation . The biphenyl core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the tert-butyl group could increase its hydrophobicity, while the carboxylate ester group could participate in hydrogen bonding .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate involves the reaction of tert-butyl 3-bromo-[1,1'-biphenyl]-3-carboxylate with ethyl formate in the presence of a base, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "tert-butyl 3-bromo-[1,1'-biphenyl]-3-carboxylate", "ethyl formate", "base (e.g. potassium carbonate)", "water" ], "Reaction": [ "Step 1: Add tert-butyl 3-bromo-[1,1'-biphenyl]-3-carboxylate and base to a reaction flask and stir at room temperature.", "Step 2: Slowly add ethyl formate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and stirring for an additional hour.", "Step 4: Extract the organic layer with a suitable solvent (e.g. dichloromethane).", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to yield tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate as a yellow solid." ] } | |
CAS RN |
2639428-13-8 |
Product Name |
tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate |
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
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